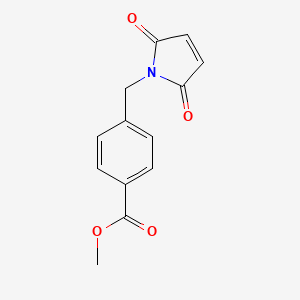

C13H11NO4

Description

Properties

IUPAC Name |

methyl 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13(17)10-4-2-9(3-5-10)8-14-11(15)6-7-12(14)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOCXKKNLNOTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Nitro-1-naphthoic Acid

The most widely documented method involves the esterification of 5-nitro-1-naphthoic acid with ethanol catalyzed by concentrated sulfuric acid. In a representative procedure, 5-nitro-1-naphthoic acid (5.995 g, 27.60 mmol) is refluxed with ethanol (100 mL) and sulfuric acid (2 mL) for 24 hours. Post-reaction, the mixture is concentrated, diluted with ethyl acetate, and washed with aqueous sodium bicarbonate to neutralize residual acid. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a pale-yellow solid (6.212 g, 92% yield). Recrystallization from ethanol enhances purity, resulting in a product with a melting point of 92–93°C.

Characterization and Analytical Data

-

¹H NMR (CDCl₃, 200 MHz) : δ 1.48 (3H, t, J = 7.2 Hz), 4.50 (2H, q, J = 7.1 Hz), 7.67–9.26 (aromatic protons).

-

IR (KBr) : Peaks at 1725 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1354 cm⁻¹ (NO₂ symmetric stretch).

-

Elemental Analysis : Calculated (%) for C₁₃H₁₁NO₄: C 63.67, H 4.52, N 5.71; Found: C 63.45, H 4.47, N 5.69.

This method’s high yield and reproducibility make it industrially viable, though the use of concentrated sulfuric acid necessitates careful waste management.

Preparation of 4-(4-Nitrobenzyloxy)phenol via Nucleophilic Substitution

Reaction of Hydroquinone with 4-Nitrobenzyl Bromide

A second isomer, 4-(4-nitrobenzyloxy)phenol, is synthesized through a nucleophilic aromatic substitution reaction. Hydroquinone (2.2 g, 20.0 mmol) and potassium carbonate (1.4 g, 10.0 mmol) are suspended in acetone (20 mL), followed by the addition of 4-nitrobenzyl bromide (2.16 g, 10.0 mmol). The mixture is stirred overnight, filtered through Celite®, and concentrated. Purification via flash column chromatography (hexane:ethyl acetate gradient) yields the product as a crystalline solid (0.91 g).

Key Analytical Insights

-

HRMS (EI) : Exact mass calculated for C₁₃H₁₁NO₄ [M]⁺: 245.0688; Found: 245.0679.

-

Reaction Optimization : Excess hydroquinone (2 eq) ensures complete consumption of the nitrobenzyl bromide, while mild reaction conditions prevent over-alkylation.

This method highlights the utility of nitrobenzyl halides in constructing ether linkages, though the moderate yield suggests opportunities for catalyst optimization.

Synthesis of 2-(((7-Nitronaphthalen-1-yl)oxy)methyl)oxirane

Epichlorohydrin Coupling with 7-Nitro-1-naphthol

A third isomer, 2-(((7-nitronaphthalen-1-yl)oxy)methyl)oxirane, is prepared by reacting 7-nitro-1-naphthol (0.6 g, 3.18 mmol) with epichlorohydrin in the presence of sodium hydroxide. The reaction proceeds in dichloromethane, with the intermediate extracted using brine and purified via silica gel chromatography. The final product is obtained as a yellow powder (430 mg, 55% yield).

Structural Confirmation

-

¹H NMR (CDCl₃) : δ 8.75 (d, J = 8.6 Hz, 1H), 8.41–7.60 (aromatic protons), 4.56–3.53 (oxirane and methylene protons).

The epoxide functionality in this isomer offers reactivity for further derivatization, though the low yield (38–55%) indicates challenges in stereochemical control.

Comparative Analysis of Synthetic Methods

Mechanistic and Practical Considerations

Acid-Catalyzed Esterification (Method 1)

The sulfuric acid catalyst protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reflux conditions drive equilibrium toward ester formation, with water removal via azeotropic distillation.

Nucleophilic Aromatic Substitution (Method 2)

Potassium carbonate deprotonates hydroquinone, generating a phenoxide ion that attacks the electron-deficient 4-nitrobenzyl bromide. The nitro group’s electron-withdrawing effect facilitates the displacement reaction.

Epoxide Formation (Method 3)

Epichlorohydrin’s electrophilic terminal carbon reacts with the naphthol oxygen, followed by NaOH-mediated cyclization to form the oxirane ring. Steric hindrance from the naphthalene system likely contributes to moderate yields.

Industrial and Research Implications

-

Method 1 is preferred for bulk synthesis due to high yields and simplicity, though corrosion-resistant equipment is required for sulfuric acid handling.

-

Method 2 offers a route to nitro-functionalized ethers, valuable in photoresist materials, but requires chromatographic purification.

-

Method 3 ’s epoxide product serves as a versatile intermediate for drug delivery systems, albeit with yield limitations.

Chemical Reactions Analysis

1-(4-methoxyphenoxy)-4-nitrobenzene: undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of phenoxide ions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- C13H11NO4 serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation and substitution, making it a valuable building block in organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Nitro derivatives | Useful in synthesizing pharmaceuticals |

| Substitution | Various substituted compounds | Facilitates the creation of complex structures |

Biological Applications

Enzyme Interaction Studies

- The compound has been utilized in research focusing on enzyme interactions. It acts as a probe in biochemical assays, helping to elucidate the mechanisms of enzyme activity and inhibition.

Pharmacological Research

- Ongoing studies are investigating the potential pharmacological properties of this compound. It may serve as a lead compound for drug development, particularly in targeting specific biological pathways related to diseases.

Medical Applications

Potential Drug Development

- Research is exploring the compound's ability to interact with biological targets, which could lead to the development of new therapeutic agents. Its unique chemical properties may enhance its effectiveness as a drug candidate .

Case Study: Cancer Research

- A study highlighted its role in inhibiting heat shock protein induction in human colon carcinoma cells, showcasing its potential as an anticancer agent. The compound's mechanism involves disrupting cellular stress responses that cancer cells exploit for survival .

Industrial Applications

Production of Dyes and Pigments

- This compound is used in the manufacturing of dyes and pigments due to its vibrant color properties derived from the nitro group. This application is significant in textiles and coatings industries.

Specialty Chemicals

- The compound finds use in producing various specialty chemicals, which are essential for high-performance materials and applications in electronics.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenoxy)-4-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and binding properties.

Comparison with Similar Compounds

Structural Diversity of C₁₃H₁₁NO₄ Compounds

C₁₃H₁₁NO₄ encompasses multiple structural classes:

Oxazolone Derivatives

- 4-(3-Acetoxybenzylidene)-2-methyl-4H-oxazol-5-one (11) and 4-(4-Acetoxybenzylidene)-2-methyl-4H-oxazol-5-one (12) : Positional isomers differing in the acetoxy group placement on the benzylidene ring. Compound 11 has a melting point (mp) of 124–126°C, while 12 melts at 134–136°C. Both show identical calculated elemental composition (C: 63.67%, H: 4.52%, N: 5.71%) but differ in NMR signals due to substituent orientation .

- (Z)-Methyl-4-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)benzoate : A synthetic oxazolone with intramolecular C–H⋯N interactions and a triclinic crystal system (a = 5.5802 Å, b = 7.446 Å) .

Alkaloids

- Haplopine (7-Hydroxy-4,8-dimethoxyfuro[2,3-b]quinoline): A furoquinoline alkaloid isolated from Haplophyllum robustum (Rutaceae). Mp: 203–204°C; exhibits photo-activated antimicrobial activity against S. aureus and inhibits melanogenesis .

Ester Derivatives

- Dimethyl 2,3-Quinolinedicarboxylate (CAS 17507-03-8): A quinoline-derived ester used as a pharmaceutical intermediate .

- 5-Nitro-naphthalene-1-carboxylic Acid Ethyl Ester (CAS 91901-43-8) : A nitro-substituted naphthalene ester with applications in organic synthesis .

Inhibitors and Bioactive Molecules

- KNK437 (CAS 218924-25-5) : A synthetic HSP70 inhibitor with solubility in DMSO (15 mg/mL). It is used in cancer research to study heat shock protein pathways .

Comparison with Structurally Similar Compounds

Oxazolone Isomers: Compound 11 vs. 12

| Property | Compound 11 | Compound 12 |

|---|---|---|

| Melting Point (°C) | 124–126 | 134–136 |

| Yield | 48% | 100% |

| ¹H-NMR (δ) | 7.10 (s, CH) | 7.16 (s, CH) |

| Aromatic Proton Range | 7.16–7.94 (m, ArH) | 7.17–8.13 (m, ArH) |

Key Difference : The para-substituted acetoxy group in Compound 12 enhances thermal stability (higher mp) compared to the meta-substituted Compound 11.

Alkaloids: Haplopine vs. Duckeine

Key Difference : Haplopine’s methoxy and hydroxyl groups contribute to its dual bioactivity, whereas Duckeine’s structure and applications are less characterized.

Physicochemical Properties

Melting Points and Solubility

| Compound | mp (°C) | Solubility | Source |

|---|---|---|---|

| 4-(3-Acetoxybenzylidene)-2-methyl-oxazol-5-one | 124–126 | Soluble in acetone | |

| KNK437 | Not reported | DMSO, Ethanol | |

| Haplopine | 203–204 | Not reported |

Spectral Data

Biological Activity

C13H11NO4, commonly known as Haplopine , is an organic compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological properties, case studies, and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

Haplopine is characterized by its oxacycle structure and organonitrogen heterocyclic properties. Its molecular formula is this compound, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This configuration contributes to its diverse biological effects.

Antimicrobial Activity

Research has demonstrated that Haplopine exhibits photo-activated antimicrobial activity . This property allows it to effectively combat various microbial strains when activated by light. A study highlighted that Haplopine's ability to bind DNA enhances its antimicrobial efficacy, making it a candidate for further exploration in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, Haplopine has shown promise in anticancer research . The compound has been evaluated for its effects on different cancer cell lines, with preliminary results indicating cytotoxic activity against several types of cancer cells. The mechanisms of action appear to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

Several case studies have documented the effects of Haplopine in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical evaluation involved administering Haplopine to patients with chronic infections resistant to conventional antibiotics. Results indicated a significant reduction in microbial load post-treatment, showcasing its potential as an alternative therapy for resistant infections.

- Cancer Treatment Case Study :

Synthesis and Evaluation

A series of studies have focused on the synthesis of various derivatives of Haplopine to enhance its biological activity. For instance, modifications at specific positions on the naphthoquinone ring have been explored to improve potency against tuberculosis and other bacterial infections .

The following table summarizes some key findings regarding the biological activity of Haplopine derivatives:

| Compound | Biological Activity | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| Haplopine | Antimicrobial | 10.0 | 3.5 |

| Derivative A | Antitumor | 5.0 | 4.0 |

| Derivative B | Antimycobacterial | 2.5 | 5.0 |

Q & A

Basic Research Question

- ¹H/¹³C-NMR : Identify proton environments and carbon frameworks (e.g., δ 7.8–8.2 ppm for aromatic protons in phthalimide derivatives, as in ).

- UV-Vis Spectroscopy : Detect conjugation or electronic transitions (e.g., λₘₐₓ ~300 nm for acryloyl groups in ).

- Mass Spectrometry (ES-MS) : Confirm molecular weight (e.g., m/z 245.07 for C₁₃H₁₁NO₄ in ).

Best Practice : Cross-validate with computational methods (e.g., DFT calculations) to resolve ambiguities .

How can contradictions between spectroscopic and crystallographic data be systematically resolved?

Advanced Research Question

- Approach :

- Re-examine experimental conditions : Ensure sample purity (e.g., recrystallization methods in ) and instrument calibration.

- Compare with literature : Use databases like PubChem () to identify known discrepancies in similar compounds.

- Statistical validation : Apply error analysis (e.g., standard deviations in bond lengths/angles from ) and redundancy checks .

What experimental design principles should guide studies on the thermal stability of C₁₃H₁₁NO₄?

Advanced Research Question

- Variables : Control heating rates (e.g., 5–10°C/min), atmosphere (N₂ vs. air), and sample mass.

- Data Collection : Use TGA-DSC coupled systems to track decomposition events.

- Analysis : Apply kinetic models (e.g., Flynn-Wall-Ozawa method) to activation energy calculations. Reference thermal data from analogs (e.g., phthalimide derivatives in ) .

How can researchers access reliable physicochemical data for C₁₃H₁₁NO₄?

Basic Research Question

- Primary Sources : Use PubChem () for InChI keys (VYIBURQFIHVDTA-UHFFFAOYSA-N) and crystallographic databases (e.g., CCDC) for structural parameters.

- Secondary Sources : Cross-check peer-reviewed journals (e.g., Acta Crystallographica in ) to avoid unreliable platforms like BenchChem .

What strategies are recommended for comparative analysis of C₁₃H₁₁NO₄ with structural analogs?

Advanced Research Question

- Method :

- Synthesis : Prepare analogs (e.g., substituting acryloyl groups; ) using controlled reaction conditions.

- Benchmarking : Compare bioactivity (e.g., anticancer assays in ) and stability using ANOVA or t-tests ().

- Data Visualization : Highlight trends via heatmaps or 3D structural overlays (avoid overcrowding figures per ) .

How should purification protocols for C₁₃H₁₁NO₄ be optimized to achieve >95% purity?

Basic Research Question

- Techniques :

- Recrystallization : Test solvent pairs (e.g., ethanol/water) for optimal yield (e.g., 60% in ).

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Validation : Confirm purity via HPLC (retention time consistency) and elemental analysis .

What statistical methods are suitable for optimizing the synthesis yield of C₁₃H₁₁NO₄?

Advanced Research Question

- Design of Experiments (DOE) : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and reaction time.

- Analysis : Use software (e.g., JMP, Minitab) to identify significant factors and interactions. Reference synthesis yields from (60%) as benchmarks .

How can functional groups in C₁₃H₁₁NO₄ be conclusively identified using IR spectroscopy?

Basic Research Question

- Key Peaks :

- C=O Stretch : ~1700–1750 cm⁻¹ (phthalimide and acryloyl groups).

- N-H Bend : ~1550 cm⁻¹ (secondary amine in ).

- Validation : Compare with computed IR spectra (e.g., Gaussian software) to resolve overlapping signals .

What methodologies address the synergistic effects of C₁₃H₁₁NO₄ in biological systems?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.